(9Z,12Z)-(8R)-8-Hydroperoxyoctadeca-9,12-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8R-Hpode, also known as 8(R)-hpode, belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. Thus, 8R-hpode is considered to be an octadecanoid lipid molecule. 8R-Hpode is considered to be a practically insoluble (in water) and relatively neutral molecule. 8R-Hpode has been primarily detected in urine. Within the cell, 8R-hpode is primarily located in the membrane (predicted from logP) and cytoplasm. 8R-Hpode can be biosynthesized from linoleic acid.
8(R)-HPODE is the 8(R)-isomer of HPODE. It is a HPODE and an octadecanoid. It derives from a linoleic acid. It is a conjugate acid of an 8(R)-HPODE(1-).
Properties
CAS No. |
143343-95-7 |
---|---|
Molecular Formula |
C18H32O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(8R,9Z,12Z)-8-hydroperoxyoctadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-4-5-6-7-8-11-14-17(22-21)15-12-9-10-13-16-18(19)20/h6-7,11,14,17,21H,2-5,8-10,12-13,15-16H2,1H3,(H,19,20)/b7-6-,14-11-/t17-/m0/s1 |
InChI Key |
RGJSGXNKRWWCOQ-QMEIEYGNSA-N |
SMILES |
CCCCCC=CCC=CC(CCCCCCC(=O)O)OO |
Isomeric SMILES |
CCCCC/C=C\C/C=C\[C@@H](CCCCCCC(=O)O)OO |
Canonical SMILES |
CCCCCC=CCC=CC(CCCCCCC(=O)O)OO |
Key on ui other cas no. |
143343-95-7 |
physical_description |
Solid |
Synonyms |
8-HPODE 8-hydroperoxylinoleic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.